molecular formula C12H15FN2 B12087490 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine

Cat. No.: B12087490
M. Wt: 206.26 g/mol
InChI Key: NLRRJAHVVQTEBE-UHFFFAOYSA-N
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Description

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom in the indole ring enhances the compound’s stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoroindole.

    Alkylation: The 5-fluoroindole undergoes alkylation with a suitable alkylating agent to introduce the 2-methyl-propylamine group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the indole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in the catabolism of tryptophan.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine is unique due to its specific structure, which combines the indole ring with a 2-methyl-propylamine group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3

InChI Key

NLRRJAHVVQTEBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)CN

Origin of Product

United States

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